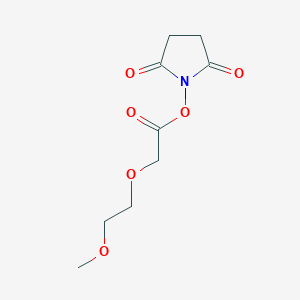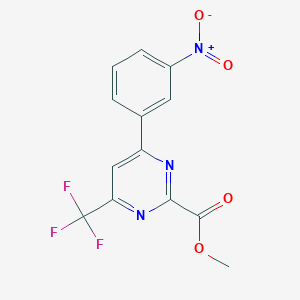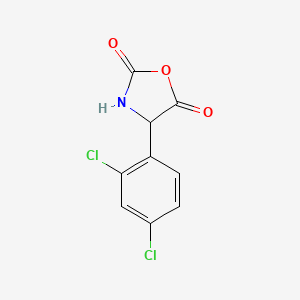![molecular formula C16H17N3O2 B13722504 4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide is a compound belonging to the class of acylhydrazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-tuberculosis properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide typically involves the reaction of 4-aminobenzohydrazide with 4-hydroxypropiophenone in the presence of anhydrous ethanol and a few drops of concentrated acetic acid. The mixture is stirred at room temperature and then heated to 50°C for several hours. The solvent is evaporated to obtain the crude product, which is then purified by recrystallization from a mixture of ethanol and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazone.
Reduction: Formation of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-tumor activities.
作用機序
The mechanism of action of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the type of activity being investigated .
類似化合物との比較
Similar Compounds
4-amino-N’-[(1E)-1-(4-fluorophenyl)propylidene]benzohydrazide: Similar structure but with a fluorine atom instead of a hydroxyl group.
4-amino-N’-[(1E)-1-(4-methoxyphenyl)propylidene]benzohydrazide: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to its analogs .
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
4-amino-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-15(11-5-9-14(20)10-6-11)18-19-16(21)12-3-7-13(17)8-4-12/h3-10,20H,2,17H2,1H3,(H,19,21)/b18-15+ |
InChIキー |
QUJNKHYSWDAWPF-OBGWFSINSA-N |
異性体SMILES |
CC/C(=N\NC(=O)C1=CC=C(C=C1)N)/C2=CC=C(C=C2)O |
正規SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)

![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)



![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
![2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)
![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)


